Molecular Identity and Structural Differentiation from Related Compound B
Aripiprazole Impurity 3 (C13H15NO2, MW 217.26 g/mol) is structurally differentiated from the commonly used USP reference standard Aripiprazole Related Compound B (C13H17NO3, MW 235.28 g/mol) by its terminal olefin moiety. The presence of the unsaturated butenyloxy chain in Impurity 3, as opposed to the saturated 4-hydroxybutoxy chain in Related Compound B, results in a distinct molecular formula and mass [1]. Regulatory guidelines mandate the use of impurity-specific reference standards for accurate identification and quantification [2].
| Evidence Dimension | Molecular Formula and Molecular Weight |
|---|---|
| Target Compound Data | C13H15NO2; 217.26 g/mol |
| Comparator Or Baseline | Aripiprazole Related Compound B (USP): C13H17NO3; 235.28 g/mol |
| Quantified Difference | ΔMW = 18.02 g/mol; Structural difference: terminal alkene (Impurity 3) vs. primary alcohol (Related Compound B) |
| Conditions | Chemical structure characterization (NMR, MS) |
Why This Matters
Procurement of the exact impurity standard is critical for method specificity; a mismatched standard will produce a different chromatographic peak and invalidate quantitative results.
- [1] Veeprho. 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone (CAS 1359829-23-4) - Aripiprazole Impurity 3. Technical Datasheet. 2022. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006. View Source
